1-Bromo-3-(ethylsulfonyl)benzene
Overview
Description
1-Bromo-3-(ethylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromine atom and an ethanesulfonyl group are substituted at the 1 and 3 positions, respectively. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethylsulfonyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(ethanesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically under reflux conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include 3-(ethanesulfonyl)aniline or 3-(ethanesulfonyl)thiophenol.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
1-Bromo-3-(ethylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(ethylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and ethanesulfonyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-2-(ethanesulfonyl)benzene: Similar structure but with the ethanesulfonyl group at the 2 position.
1-Bromo-4-(ethanesulfonyl)benzene: Ethanesulfonyl group at the 4 position.
Uniqueness: 1-Bromo-3-(ethylsulfonyl)benzene is unique due to the specific positioning of the bromine and ethanesulfonyl groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement allows for selective functionalization and the synthesis of diverse compounds with tailored properties.
Properties
IUPAC Name |
1-bromo-3-ethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUBLMSOVHRKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726837 | |
Record name | 1-Bromo-3-(ethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-82-6 | |
Record name | 1-Bromo-3-(ethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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